molecular formula C11H12ClFO2 B7993390 4-n-Butoxy-3-fluorobenzoyl chloride

4-n-Butoxy-3-fluorobenzoyl chloride

Cat. No.: B7993390
M. Wt: 230.66 g/mol
InChI Key: CPBKSKCWGJQNGH-UHFFFAOYSA-N
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Description

4-n-Butoxy-3-fluorobenzoyl chloride is an organic compound with the molecular formula C11H12ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a butoxy group at the 4-position and a fluorine atom at the 3-position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Butoxy-3-fluorobenzoyl chloride typically involves the reaction of 4-n-butoxy-3-fluorobenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:

4-n-Butoxy-3-fluorobenzoic acid+SOCl24-n-Butoxy-3-fluorobenzoyl chloride+SO2+HCl\text{4-n-Butoxy-3-fluorobenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-n-Butoxy-3-fluorobenzoic acid+SOCl2​→4-n-Butoxy-3-fluorobenzoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

4-n-Butoxy-3-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the acyl chloride group is replaced by other nucleophiles.

    Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 4-n-butoxy-3-fluorobenzoyl group into aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Friedel-Crafts Acylation: This reaction is usually catalyzed by Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Nucleophilic Substitution: The major products are the corresponding amides, esters, or thioesters.

    Friedel-Crafts Acylation: The major products are aromatic ketones with the 4-n-butoxy-3-fluorobenzoyl group.

Scientific Research Applications

4-n-Butoxy-3-fluorobenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules for studying their functions and interactions.

    Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-n-Butoxy-3-fluorobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoyl chloride: Similar structure but lacks the butoxy group.

    4-n-Butoxybenzoyl chloride: Similar structure but lacks the fluorine atom.

    3-Fluorobenzoyl chloride: Similar structure but lacks the butoxy group at the 4-position.

Uniqueness

4-n-Butoxy-3-fluorobenzoyl chloride is unique due to the presence of both the butoxy group and the fluorine atom on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-butoxy-3-fluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO2/c1-2-3-6-15-10-5-4-8(11(12)14)7-9(10)13/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBKSKCWGJQNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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